4-methoxy-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole
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Description
The compound “4-methoxy-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a piperazine ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a benzothiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of substituted amino-triazoles with bifunctional compounds under different experimental settings . The characterization techniques for the chemical structures of all newly synthesized compounds include Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Molecular Structure Analysis
The molecular structure of such compounds can be solved using direct methods by employing SHELXS -97 and the refinement against F2 can be carried out using SHELXL-18 .Chemical Reactions Analysis
The chemical reactions involving such compounds can be efficiently raised by chromium (VI) oxide to afford the product mostly in elevated yields and in quite short reaction times .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be characterized by FTIR, 1H NMR, and 13C NMR, as well as mass spectral data .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . They have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The compound may affect the shikimate dehydrogenase pathway, an essential protein for the biosynthesis of the chorismate end product . This pathway is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Future Directions
The future directions in the research of such compounds involve further hit-to-lead optimization studies. Replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges . Further studies are needed to explore the full potential of this compound in various applications, especially in the medicinal field .
Properties
IUPAC Name |
4-methoxy-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-12-20-21-15-6-7-16(22-25(12)15)23-8-10-24(11-9-23)18-19-17-13(26-2)4-3-5-14(17)27-18/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSMNDJRYTERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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